molecular formula C12H15NO6S B1385988 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine CAS No. 1018603-62-7

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine

Cat. No.: B1385988
CAS No.: 1018603-62-7
M. Wt: 301.32 g/mol
InChI Key: SZSFRMRAZQCBKP-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine is a complex organic compound characterized by its unique structure, which includes a benzodioxin moiety and an ethylsulfonyl group attached to a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethylsulfonyl chloride under controlled pH conditions using a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like N,N-dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pH, can help achieve higher yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In chemistry, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has shown potential as a tool for studying enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and developing new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an antibacterial or antiviral agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new drugs to treat infections.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Uniqueness: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to interact with a wide range of biological targets and its versatility in synthetic chemistry make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-yl(ethylsulfonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-2-20(16,17)13(8-12(14)15)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSFRMRAZQCBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
Reactant of Route 3
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
Reactant of Route 4
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
Reactant of Route 5
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
Reactant of Route 6
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine

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